3'-Methoxybiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVSZXZHHOWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374834 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-45-9 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methoxy-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Methoxybiphenyl-3-carboxylic acid (CAS No. 168618-45-9). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical characteristics, and safety and handling protocols. A significant focus is placed on a robust, field-proven Suzuki-Miyaura coupling protocol for its synthesis, complete with a detailed mechanistic explanation and purification methodologies. Furthermore, this guide explores the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of novel antifungal agents. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

3'-Methoxybiphenyl-3-carboxylic acid, also known by its IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group and a methoxy group situated on separate phenyl rings at the meta positions.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

The biphenyl scaffold provides a rigid, planar structure that is a common motif in pharmacologically active compounds, influencing receptor binding and pharmacokinetic properties. The carboxylic acid group offers a reactive handle for a variety of chemical transformations, such as amidation and esterification, while also increasing the molecule's polarity and potential for hydrogen bonding.[1] The methoxy group can influence the compound's solubility and metabolic stability.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [1] |

| Synonyms | 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| CAS Number | 168618-45-9 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Monoisotopic Mass | 228.078644241 Da | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Predicted XLogP3-AA | 3.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Note: Experimental data for melting point and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific batches.

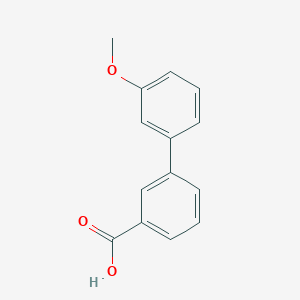

Caption: 2D Structure of 3'-Methoxybiphenyl-3-carboxylic acid.

Synthesis and Purification

The most efficient and widely adopted method for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The logical synthetic route involves the coupling of 3-halobenzoic acid with 3-methoxyphenylboronic acid. The choice of the halide on the benzoic acid moiety (iodide or bromide) can influence reaction kinetics, with aryl iodides generally being more reactive.

Diagram 1: Retrosynthetic Analysis and Forward Synthesis

Caption: Synthetic strategy for 3'-Methoxybiphenyl-3-carboxylic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

3-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 3-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle efficiently.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine to remove the inorganic salts and water-soluble impurities.

Purification Protocol: Acid-Base Extraction and Recrystallization

-

Acid-Base Extraction: a. Dissolve the crude product from the workup in an organic solvent like ethyl acetate. b. Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer. c. Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities. d. Acidify the aqueous layer with 1M HCl until the product precipitates out. e. Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallization: a. Dissolve the filtered solid in a minimal amount of a hot solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 3'-Methoxybiphenyl-3-carboxylic acid. The following data are predicted or are typical for a compound with this structure.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 6.8-8.2 ppm. A singlet for the methoxy group protons around 3.8 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |

| ¹³C NMR | Signals for aromatic carbons between 110-145 ppm. A signal for the methoxy carbon around 55 ppm. A signal for the carboxylic acid carbonyl carbon >165 ppm. |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-O stretches for the ether and carboxylic acid between 1200-1300 cm⁻¹. C-H stretches from the aromatic rings and methoxy group. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 227.07. |

Applications in Drug Discovery and Development

Biphenyl carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, antihypertensive, and anticancer agents.[1]

Intermediate for Antifungal Agents

3'-Methoxybiphenyl-3-carboxylic acid is a valuable intermediate in the synthesis of novel antifungal agents.[2] It is particularly noted for its use in the preparation of pyridinylhydrazide derivatives. The general synthetic approach involves the activation of the carboxylic acid group, followed by condensation with a suitable hydrazine derivative.

Diagram 2: Role in Antifungal Synthesis

Caption: Synthetic pathway to antifungal candidates.

The resulting pyridinylhydrazide derivatives, which incorporate the 3'-methoxybiphenyl moiety, have shown promise as antifungal agents. While specific mechanistic details for these exact derivatives are proprietary or still under investigation, many antifungal compounds work by disrupting the fungal cell membrane or inhibiting key enzymes essential for fungal growth. The biphenyl structure can facilitate membrane interaction, while the overall molecular shape and electronic properties are crucial for binding to the target enzyme's active site.

Safety and Handling

Researchers and laboratory personnel must adhere to strict safety protocols when handling 3'-Methoxybiphenyl-3-carboxylic acid.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its utility as a precursor for pharmacologically active compounds, particularly in the antifungal domain, is of significant interest. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and safe handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759550, 3'-Methoxy-biphenyl-3-carboxylic acid. Retrieved January 4, 2026 from [Link].

-

PubChemLite (n.d.). 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3). Retrieved January 4, 2026 from [Link].

-

MDPI (2021). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 4, 2026 from [Link].

-

Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. Retrieved January 4, 2026 from [Link].

-

Lesyk, R., et al. (2020). Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides. European Journal of Medicinal Chemistry, 201, 112477. Retrieved January 4, 2026 from [Link].

-

Rasayan Journal of Chemistry (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved January 4, 2026 from [Link].

Sources

3'-Methoxybiphenyl-3-carboxylic acid: A Comprehensive Technical Guide

<

An In-depth Examination of its Structure, Synthesis, and Significance in Modern Chemistry

Introduction

Biphenyl derivatives form a cornerstone of modern medicinal chemistry and materials science, valued for their versatile applications. Among these, 3'-Methoxybiphenyl-3-carboxylic acid emerges as a compound of significant interest. Its structure, featuring a biphenyl scaffold functionalized with both a methoxy and a carboxylic acid group, provides a unique combination of properties that make it a valuable building block in the synthesis of more complex molecules.

The carboxylic acid functional group is particularly crucial in the biochemistry of living systems and plays a pivotal role in drug design.[1] This guide offers a detailed exploration of 3'-Methoxybiphenyl-3-carboxylic acid, from its precise chemical identity to its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.

PART 1: IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-(3-methoxyphenyl)benzoic acid .[2] However, it is also commonly referred to as 3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid .[2]

Structural Breakdown:

The core of the molecule is a biphenyl system, which consists of two benzene rings linked by a single carbon-carbon bond. The numbering of the carbon atoms in the biphenyl scaffold is crucial for defining the positions of the substituents. One phenyl ring is designated as the primary ring and is numbered 1 to 6. The second phenyl ring is numbered 1' to 6', starting from the carbon atom attached to the primary ring.

In the case of 3'-Methoxybiphenyl-3-carboxylic acid:

-

A carboxylic acid group (-COOH) is attached to the 3rd position of the primary phenyl ring.

-

A methoxy group (-OCH3) is attached to the 3rd position of the second phenyl ring (denoted as 3').

This specific arrangement of functional groups influences the molecule's electronic properties, reactivity, and spatial conformation.

Chemical Structure:

Caption: Retrosynthetic analysis for 3'-Methoxybiphenyl-3-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Bromobenzoic acid

-

3-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.

-

Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-90 °C with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality in Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for facilitating the cross-coupling reaction. The choice of a specific palladium source and ligand can significantly impact the reaction efficiency.

-

Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. [3]* Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Caption: Experimental workflow for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid.

PART 4: Applications in Research and Development

Biphenyl carboxylic acids are a class of compounds with a wide range of biological activities and are considered privileged structures in drug discovery. They have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antihypertensive agents. The specific structural features of 3'-Methoxybiphenyl-3-carboxylic acid make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value. For instance, it can serve as a scaffold for the development of novel inhibitors of biological targets such as urate transporter 1 (URAT1), which is implicated in hyperuricemia and gout. [4]The carboxylic acid moiety can act as a key interaction point with the target protein, while the methoxy-substituted biphenyl core can be modified to optimize potency and pharmacokinetic properties.

Furthermore, this compound is used as a reagent in the preparation of pyridinylhydrazide derivatives which have shown potential as antifungal agents. [5]

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid is a well-defined chemical entity with a clear IUPAC nomenclature and structure. Its synthesis is readily achievable through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The presence of both a carboxylic acid and a methoxy group on the biphenyl scaffold provides a versatile platform for further chemical modifications, making it a valuable building block in the fields of medicinal chemistry and materials science. A thorough understanding of its properties and synthesis is essential for researchers aiming to leverage this compound in the development of novel and innovative molecules.

References

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Vertex AI Search.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550. PubChem.

- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc

- Suzuki reaction. Wikipedia.

- 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3). PubChemLite.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547. PubChem.

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9. ChemicalBook.

- Product information, 4'-Methoxybiphenyl-3-carboxylic acid. P&S Chemicals.

- Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).

- 4'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 1307667. PubChem.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]

Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid from precursors

An In-depth Technical Guide to the Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid

Introduction

3'-Methoxybiphenyl-3-carboxylic acid is a valuable biphenyl derivative, a structural motif frequently encountered in medicinal chemistry, materials science, and fine chemical synthesis.[1][2][3][4] Its synthesis is a critical step in the development of more complex molecules, including antifungal agents.[4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most efficient and versatile methodologies to date.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to explore the mechanistic underpinnings of each synthetic choice, offering a rationale for precursor selection, reaction conditions, and safety protocols. The primary focus will be on the Suzuki-Miyaura and Stille cross-coupling reactions, supplemented by a discussion of alternative routes for a complete synthetic perspective.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing 3'-Methoxybiphenyl-3-carboxylic acid. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes under mild conditions.[5][6] We will explore the two most prominent methods: the Suzuki-Miyaura coupling and the Stille coupling.

Part 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction, or Suzuki coupling, is a powerful method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[7][8] Its advantages include the use of relatively non-toxic and environmentally benign boronic acids and mild reaction conditions, making it a preferred method in both academic and industrial settings.[8]

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5][9] Understanding this cycle is key to optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]

-

Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the R² group and facilitating the transfer.[8][10]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biphenyl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid, two primary disconnection pathways exist:

-

Route A: Coupling of (3-carboxyphenyl)boronic acid with 3-bromoanisole.

-

Route B: Coupling of 3-bromobenzoic acid with (3-methoxyphenyl)boronic acid.

Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. Route B is frequently employed and will be detailed below. The presence of the carboxylic acid functional group is well-tolerated in Suzuki couplings.[6]

This protocol is a representative procedure adapted from established methods for synthesizing biphenyl carboxylic acids.[11][12][13]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (e.g., a 4:1 ratio), via syringe.[7] The mixture should be stirred to form a suspension.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[7][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product should precipitate out of the solution.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3'-Methoxybiphenyl-3-carboxylic acid.[7]

| Parameter | Condition | Rationale / Reference |

| Aryl Halide | 3-Bromobenzoic Acid | Commercially available, reactive coupling partner. |

| Boronic Acid | (3-Methoxyphenyl)boronic acid | Stable, less toxic organoboron reagent.[8] |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common, effective catalyst. Ligands like PCy₃ can improve efficiency for some substrates.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[7][14] |

| Solvent | Dioxane/H₂O, DME/H₂O, Toluene | Aqueous solvent mixtures are common and effective.[7][13] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle.[7] |

| Typical Yield | >90% | High yields are achievable under optimized conditions.[11][12] |

Part 2: The Stille Coupling Approach

The Stille reaction is another powerful palladium-catalyzed C-C bond formation, coupling an organostannane (organotin) reagent with an organic halide or triflate.[15][16] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, as organostannanes are stable to air and moisture and do not require activation by a base.[17][18] However, the primary drawback is the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification.[16][19]

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and involves the same three fundamental steps.[15][16]

-

Oxidative Addition: A Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium complex, displacing the tin-halide byproduct. This is often the rate-determining step.[20]

-

Reductive Elimination: The Pd(II) intermediate eliminates the final product (R¹-R²) and regenerates the Pd(0) catalyst.[15][17]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Similar to the Suzuki approach, the synthesis can proceed by coupling either 3-bromobenzoic acid with (3-methoxyphenyl)tri-n-butylstannane or (3-carboxyphenyl)tri-n-butylstannane with 3-bromoanisole.

A general protocol would resemble the Suzuki reaction in terms of setup and inert atmosphere requirements but would not require a base. The key difference lies in the work-up, where removal of toxic tin byproducts (e.g., Bu₃SnBr) is critical. This is often achieved by washing the reaction mixture with an aqueous potassium fluoride (KF) solution, which precipitates the tin as insoluble fluorides, or through careful column chromatography.[16][21]

Part 3: Alternative Synthetic Routes

While cross-coupling reactions are dominant, other classical methods can be adapted to synthesize the target molecule, typically in a multi-step fashion.

Grignard Reagent Carboxylation

This strategy involves forming the C-C biphenyl bond first, followed by the introduction of the carboxylic acid group.

-

Biphenyl Core Synthesis: Synthesize 3-bromo-3'-methoxybiphenyl via a Suzuki or Stille coupling between 1,3-dibromobenzene and (3-methoxyphenyl)boronic acid (or stannane).

-

Grignard Formation: Convert the resulting 3-bromo-3'-methoxybiphenyl into a Grignard reagent (R-MgBr) by reacting it with magnesium metal in an anhydrous ether solvent.[22]

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the Grignard reagent solution. The highly nucleophilic Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt.[23]

-

Protonation: Acidic work-up (e.g., with HCl) protonates the carboxylate to yield the final carboxylic acid product.[23]

This route is robust but requires strict anhydrous conditions for the Grignard reaction and is incompatible with acidic functional groups on the starting halide, necessitating a "build-then-functionalize" approach.[22][23]

Caption: Workflow for synthesis via Grignard reagent carboxylation.

Safety and Handling of Organometallic Compounds

Many reagents used in these syntheses, particularly organostannanes and Grignard reagents, are hazardous and require stringent safety protocols.[24][25]

-

Inert Atmosphere: Organometallic reagents like Grignards can be pyrophoric and react violently with water and air.[24] All reactions involving them must be conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents (Schlenk line or glovebox techniques).[26][27]

-

Toxicity: Organostannanes are highly toxic.[16] All manipulations should be performed in a certified chemical fume hood.[28]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[26][28]

-

Waste Disposal: Tin-containing waste is hazardous and must be segregated and disposed of according to institutional guidelines. Quenching procedures should be performed carefully.[27]

Product Purification and Characterization

Regardless of the synthetic route, the final product requires purification and characterization to confirm its identity and purity.

-

Purification: Common methods include:

-

Recrystallization: An effective method for obtaining highly pure crystalline solids.

-

Column Chromatography: Used to separate the product from catalysts, byproducts, and unreacted starting materials.[7]

-

Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution (e.g., NaHCO₃), washing away neutral impurities, followed by re-acidification to recover the product.

-

-

Characterization: The identity of 3'-Methoxybiphenyl-3-carboxylic acid is confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][3] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [1] |

| CAS Number | 168618-45-9 | [1][3] |

Conclusion

The synthesis of 3'-Methoxybiphenyl-3-carboxylic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice for most applications, offering high yields, excellent functional group tolerance, and the significant advantage of using non-toxic, stable organoboron reagents.[6][8] While the Stille coupling provides similar versatility, the inherent toxicity of organostannanes makes it a less desirable option unless specific functional group incompatibilities with boronic acids are encountered.[19] Alternative methods, such as those involving Grignard reagents, are viable but generally more circuitous. The selection of a specific synthetic route should be guided by precursor availability, scalability, and, most importantly, safety considerations.

References

- Mechanism of the Stille Reaction. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society. (URL: )

- Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: )

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (URL: )

- Stille Coupling | OpenOChem Learn. (URL: )

- Merits of the Suzuki Coupling Reaction - BYJU'S. (URL: )

-

Stille reaction - Wikipedia. (URL: [Link])

-

The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])

-

Safety and Handling of Organometallic Compounds - Solubility of Things. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Stille Coupling | NROChemistry. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem. (URL: [Link])

-

The Stille Reaction - Chem 115 Myers. (URL: [Link])

-

3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) - PubChemLite. (URL: [Link])

-

Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Stille-Coupling Reaction. (URL: [Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

3'-Methoxy-biphenyl-3-carboxylic acid - Oakwood Chemical. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. (URL: [Link])

- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google P

-

Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... - ResearchGate. (URL: [Link])

-

20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google P

-

2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547 - PubChem. (URL: [Link])

-

Benzaldehyde, 2-methoxy - Organic Syntheses Procedure. (URL: [Link])

-

Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - NIH. (URL: [Link])

- US5387713A - Process for purification of carboxylic acids - Google P

-

2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. (URL: [Link])

- US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P

Sources

- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 3. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]

- 4. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]

- 5. mt.com [mt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 18. Chemicals [chemicals.thermofisher.cn]

- 19. Stille Coupling [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. artscimedia.case.edu [artscimedia.case.edu]

- 25. ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. benchchem.com [benchchem.com]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 28. solubilityofthings.com [solubilityofthings.com]

Physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and practical laboratory protocols.

Introduction and Structural Elucidation

3'-Methoxybiphenyl-3-carboxylic acid, with the IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative featuring a carboxylic acid group and a methoxy group on separate phenyl rings at the meta positions. This substitution pattern imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. The carboxylic acid moiety offers a handle for forming salts, esters, and amides, while the methoxy group can influence solubility and metabolic stability.

The biphenyl scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets. The specific arrangement of the functional groups in 3'-Methoxybiphenyl-3-carboxylic acid makes it a valuable building block in the synthesis of more complex molecules, including potential antifungal agents.

Key Identifiers:

-

IUPAC Name: 3-(3-methoxyphenyl)benzoic acid[1]

-

CAS Number: 168618-45-9[1]

-

Molecular Formula: C₁₄H₁₂O₃[1]

-

Molecular Weight: 228.24 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | No experimental data available. For the related isomer, 4'-Methoxybiphenyl-3-carboxylic acid, the melting point is 202-203 °C. | N/A |

| Boiling Point | 417.3 ± 28.0 °C (Predicted) | [2] |

| pKa | 4.11 ± 0.10 (Predicted) | [2] |

| LogP (XlogP3) | 3.0 (Predicted) | PubChem |

| Solubility | No specific data for this isomer. A related compound, 3-methoxybenzoic acid, is soluble in 95% ethanol, water, and methanol. For recrystallization, common solvent systems for biphenyl carboxylic acids include ethanol/water, and ethyl acetate/hexanes. | N/A |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a complete set of experimental spectra for 3'-Methoxybiphenyl-3-carboxylic acid is not publicly available, we can predict the expected features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons between 7.0 and 8.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display 14 distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The carbon of the methoxy group will be around 55 ppm. The aromatic carbons will appear in the range of 110-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-O stretching from the methoxy group and the carboxylic acid, appearing in the 1200-1300 cm⁻¹ region.

-

C-H stretching from the aromatic rings and the methoxy group, typically just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₂O₃ with a monoisotopic mass of 228.07864 g/mol [1]. The fragmentation pattern in electron ionization (EI) would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially cleavage of the biphenyl bond.

Chemical Reactivity and Synthesis

The reactivity of 3'-Methoxybiphenyl-3-carboxylic acid is dominated by its two functional groups: the carboxylic acid and the methoxy group.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines, often requiring activation with reagents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding phenol using strong acids like HBr.

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing functional groups.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Below is a representative protocol for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid.

Experimental Protocol: Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid

Materials:

-

3-Bromobenzoic acid

-

3-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Suzuki-Miyaura cross-coupling workflow.

Purification and Analysis

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a crystalline solid of high purity.

Experimental Protocol: Recrystallization

-

Dissolve the crude 3'-Methoxybiphenyl-3-carboxylic acid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

For maximum crystal recovery, place the flask in an ice bath or refrigerate.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Workflow for Recrystallization:

Caption: General recrystallization workflow.

Applications in Drug Development

Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry. 3'-Methoxybiphenyl-3-carboxylic acid serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been used as a reagent in the preparation of pyridinylhydrazide derivatives which have shown promise as antifungal agents[2]. The carboxylic acid group can act as a bioisostere for other functional groups or provide a key interaction point with biological targets.

Safety and Handling

3'-Methoxybiphenyl-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid is a versatile building block with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset is not yet widely available, its properties can be reasonably predicted, and its synthesis and purification can be achieved through standard laboratory techniques. This guide provides a solid foundation for researchers to work with this compound and explore its applications further.

References

-

PubChem. 3'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid (CAS: 168618-45-9): Properties, Synthesis, and Applications in Medicinal Chemistry

This document provides a comprehensive technical overview of 3'-Methoxybiphenyl-3-carboxylic acid, a key organic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to offer insights into its synthesis, characterization, and strategic application, particularly in the development of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

3'-Methoxybiphenyl-3-carboxylic acid belongs to the biphenyl class of compounds, which are prevalent scaffolds in materials science and medicinal chemistry. The molecule's structure, featuring a biphenyl core with methoxy and carboxylic acid functional groups, imparts a unique combination of rigidity and functionality. This makes it a valuable building block for creating complex molecular architectures.

The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or salt formation, which is critical for modulating solubility and creating derivatives for structure-activity relationship (SAR) studies. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the final compound.

Table 1: Key Identifiers and Physicochemical Data

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 168618-45-9 | [1][2][3][4] |

| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [3][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][5][6] |

| Molecular Weight | 228.24 g/mol | [5][6] |

| Purity (Typical) | ≥95% | [2][4][7] |

| Physical State | Solid | [8] |

| Storage | Store long-term in a cool, dry place under an inert atmosphere. |[4][7][8] |

Expert Insight: Proper storage is critical to prevent potential dimerization of the carboxylic acid or slow degradation via oxidative or moisture-driven pathways. Storing under an inert gas like argon or nitrogen is best practice for long-term stability.

Protocol for Analytical Characterization and Quality Control

Verifying the identity and purity of a starting material is a foundational principle of trustworthy research. For a researcher receiving or synthesizing this compound, the following protocol outlines a self-validating system for quality control.

Step-by-Step QC Protocol:

-

Visual Inspection: The compound should be a solid, typically off-white to light yellow. Note any discoloration or heterogeneity.

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

Causality: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to observe the exchangeable acidic proton.

-

Expected Signals:

-

~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

-

~8.2-7.2 ppm (m, 8H): A complex multiplet region for the eight aromatic protons on the two phenyl rings. The specific splitting patterns will depend on the coupling constants between adjacent protons.

-

~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

-

-

Mass Spectrometry (ESI-):

-

Causality: Electrospray Ionization in negative mode (ESI-) is ideal for detecting the deprotonated molecule.

-

Expected Ion: [M-H]⁻ at m/z ≈ 227.07.

-

-

Purity Assessment (HPLC):

-

Method: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the carboxylic acid for better peak shape).

-

Detection: UV at 254 nm.

-

Trustworthiness: This method provides a quantitative measure of purity and can detect any starting materials or byproducts from the synthesis. A purity of >95% is typically required for drug discovery applications.[4][7]

-

Synthesis and Reaction Chemistry

The most efficient and industry-standard method for constructing the biphenyl core of this molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction offers high yields, functional group tolerance, and readily available starting materials.

Caption: Figure 1: Proposed Suzuki-Miyaura coupling synthesis.

Protocol for Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing 3'-Methoxybiphenyl-3-carboxylic acid.

Materials:

-

3-Iodobenzoic acid

-

3-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-iodobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add toluene and water in a 4:1 ratio to create a biphasic system. The base is dissolved in the aqueous layer, while the organic components are in the toluene.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the flask. The mixture will typically turn yellow.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 4-12 hours.

-

Monitoring: Track the reaction's progress by taking small aliquots from the organic layer and analyzing them via Thin Layer Chromatography (TLC), looking for the consumption of the 3-iodobenzoic acid starting material.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Carefully acidify the aqueous layer with 2M HCl to a pH of ~2. This protonates the carboxylate salt, making the product soluble in the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

3'-Methoxybiphenyl-3-carboxylic acid is primarily utilized as an organic intermediate in the synthesis of more complex molecules.[2] Its most notable documented application is as a key reagent in the preparation of pyridinylhydrazide derivatives, which have been investigated as potential antifungal agents.[1]

In this context, the carboxylic acid moiety is activated and then reacted with a hydrazine derivative to form a hydrazide bond, a common linkage in pharmaceutical compounds. The biphenyl scaffold serves to correctly orient the pharmacophoric elements for interaction with a biological target.

Caption: Figure 2: Role in a typical drug discovery workflow.

Safety, Handling, and Procurement

As with any laboratory chemical, proper handling of 3'-Methoxybiphenyl-3-carboxylic acid is essential for user safety. The compound is classified as hazardous.

Table 2: GHS Hazard Summary

| GHS Statement | Description | Source(s) |

|---|---|---|

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][7] |

| H315 | Causes skin irritation. | [5][7] |

| H319 | Causes serious eye irritation. | [5][7] |

| H335 | May cause respiratory irritation. |[5][7] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or powder.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using a dust-minimizing method and place it in a sealed container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

This compound is intended for research and development use only and must be handled by technically qualified individuals.[4] It is available from a variety of commercial suppliers of fine chemicals.

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid (CAS: 168618-45-9) is a well-defined and versatile chemical building block. Its biphenyl scaffold, combined with strategically placed methoxy and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of complex organic molecules. Its demonstrated use in the development of antifungal agents highlights its potential in medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide researchers with a reliable framework for its synthesis, validation, and application, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]

- 2. 3'-Methoxy-biphenyl-3-carboxylic acid, CasNo.168618-45-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 168618-45-9 3'-Methoxybiphenyl-3-carboxylic acid AKSci 3563CH [aksci.com]

- 5. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Biphenyl Carboxylic Acids: A Comprehensive Technical Guide to Their Potential Biological Activities

Foreword

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry.[1][2] Its inherent structural rigidity and capacity for functionalization have made it a cornerstone in the design of a multitude of therapeutic agents.[3] When coupled with a carboxylic acid moiety, a functional group known to enhance polarity and bioavailability, the resulting biphenyl carboxylic acids emerge as a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][4] This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of biphenyl carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic strategies, key biological activities, mechanisms of action, and the experimental protocols necessary to evaluate their therapeutic promise.

The Biphenyl Carboxylic Acid Scaffold: A Synthetic Overview

The synthesis of biphenyl carboxylic acids is pivotal to exploring their biological potential, with the Suzuki-Miyaura cross-coupling reaction being a predominant and versatile method.[1][4] This palladium-catalyzed reaction efficiently couples an aryl halide with an arylboronic acid, providing a robust route to the biphenyl core.

Generalized Suzuki-Miyaura Coupling Protocol

A common synthetic approach involves the coupling of a bromo-substituted benzoic acid derivative with a substituted phenylboronic acid.[1][5]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve the bromo-substituted benzoic acid (1 equivalent) and the desired substituted phenylboronic acid (1-1.2 equivalents) in a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]

-

Base Addition: Add a base, typically potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), to the mixture (2-3 equivalents).[1][5]

-

Catalyst Introduction: Introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a Pd/C catalyst (0.02-0.1 equivalents).[1][5]

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 100°C for a period of 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biphenyl carboxylic acid.[1]

Causality in Experimental Choices:

-

Catalyst: The choice of palladium catalyst and ligands can significantly influence reaction yield and purity. Pd(PPh3)4 is a common choice for its effectiveness in a wide range of Suzuki couplings.[1][5]

-

Solvent System: The use of a biphasic solvent system like dioxane/water or methanol/water is crucial for dissolving both the organic reactants and the inorganic base, facilitating the reaction.[5]

-

Base: The base is essential for the activation of the boronic acid and for neutralizing the acid generated during the catalytic cycle.

Anticancer Activity: A Prominent Therapeutic Avenue

Biphenyl carboxylic acids have demonstrated significant potential as anticancer agents, with activities documented against various cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Cytotoxicity Against Breast Cancer Cell Lines

Several studies have highlighted the efficacy of biphenyl carboxylic acid derivatives against human breast cancer cell lines, such as MCF-7 and MDA-MB-231.[1][4]

Data Presentation: In Vitro Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) | Standard | Reference |

| 3j (benzyloxy derivative) | MCF-7 | 9.92 ± 0.97 | Tamoxifen | [1] |

| 3j (benzyloxy derivative) | MDA-MB-231 | 9.54 ± 0.85 | Tamoxifen | [1] |

| 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Tamoxifen | [1] |

| 3a (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Tamoxifen | [1] |

Mechanism of Action: Cdk4 Inhibition and Tubulin Polymerization

A notable example is the biphenyl-4-carboxylic acid derivative, CA224, which exhibits a dual mechanism of action. It acts as a specific inhibitor of cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G0/G1 phase.[6] Additionally, CA224 inhibits tubulin polymerization, causing a blockage at the G2/M phase of the cell cycle.[6]

Signaling Pathway: CA224-Induced Cell Cycle Arrest

Caption: Inhibition of prostaglandin synthesis by biphenyl carboxylic acids.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds. [7][8]

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test biphenyl carboxylic acid derivative orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). [7]A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: A Broad Spectrum of Action

Biphenyl carboxylic acids have also been investigated for their antimicrobial properties against a range of bacteria and fungi. [9][10][11]The mechanisms of their antimicrobial action can include the disruption of cell membranes and the inhibition of essential enzymes. [2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the biphenyl carboxylic acid derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: Potential in Neurodegenerative Diseases

Emerging research suggests that certain carboxylic acids, including those with a biphenyl-like structure, may possess neuroprotective properties. [12][13]These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in various neurological disorders. [14][15]

Potential Mechanisms of Neuroprotection

-

Antioxidant Activity: Biphenyl carboxylic acids may scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes, thereby reducing oxidative stress-induced neuronal cell death. [12][16]* Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and enzymes in the central nervous system, these compounds can reduce neuroinflammation, a key pathological feature of many neurodegenerative diseases. [12][15] Logical Relationship: Neuroprotective Mechanisms

Caption: Key mechanisms contributing to the neuroprotective effects of biphenyl carboxylic acids.

Conclusion and Future Perspectives

Biphenyl carboxylic acids represent a versatile and highly promising class of compounds in drug discovery. Their well-established synthetic accessibility, coupled with a diverse range of biological activities, makes them attractive candidates for further investigation and development. Future research should focus on elucidating the detailed mechanisms of action for their various therapeutic effects, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to translate their therapeutic potential into novel treatments for a wide array of diseases.

References

- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC. [Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. [Link]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. [Link]

-

Carboxyfullerenes as neuroprotective agents. PMC. [Link]

-

Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

-

A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. [Link]

-

Neuroprotective role of antioxidant and pyranocarboxylic acid derivative against AlCl3 induced Alzheimer's disease in rats. ResearchGate. [Link]

- Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent.

-

Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. [Link]

-

Carboxylic Acids and Biological Activity. ResearchGate. [Link]

-

Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

-

BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom. [Link]

-

The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications. Frontiers. [Link]

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Sami Publishing Company. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PubMed. [Link]

-

Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. PubMed. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

-

Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]

-

Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]

-

Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. [Link]

- Production of biphenyl carboxylic acid compounds.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3'-Methoxybiphenyl-3-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxybiphenyl-3-carboxylic acid is a biphenyl derivative with potential as a scaffold in medicinal chemistry. While its synthesis is documented, its biological activity and mechanism of action remain largely unexplored. This guide presents a comprehensive, multi-pronged strategy for the systematic investigation of this compound's mechanism of action. We will delve into a structured, hypothesis-driven approach, beginning with in silico predictions and progressing through in vitro target identification and validation, cellular pathway analysis, and finally, recommendations for in vivo efficacy evaluation. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of 3'-Methoxybiphenyl-3-carboxylic acid and its analogs.

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The biphenyl moiety is a common feature in a number of approved drugs and clinical candidates, valued for its rigid, yet tunable, structure that can effectively orient functional groups for optimal target engagement. The addition of a carboxylic acid group often imparts improved solubility and the potential for critical ionic interactions with biological targets.[1] The methoxy group can influence metabolic stability and receptor binding.

While some biphenyl carboxylic acids are known for their anti-inflammatory and anticancer properties, the specific biological role of 3'-Methoxybiphenyl-3-carboxylic acid has not been elucidated.[1] This guide, therefore, takes a foundational approach: to build a mechanistic understanding from the ground up.

Phase I: Target Agnostic Screening and In Silico Target Prediction

The initial phase of our investigation is designed to cast a wide net, identifying potential biological activities without preconceived bias, while simultaneously using computational methods to generate testable hypotheses.

Broad-Spectrum Phenotypic Screening